Cas no 1443326-28-0 (3,5-Dimethyl-4-fluorothiophenol)

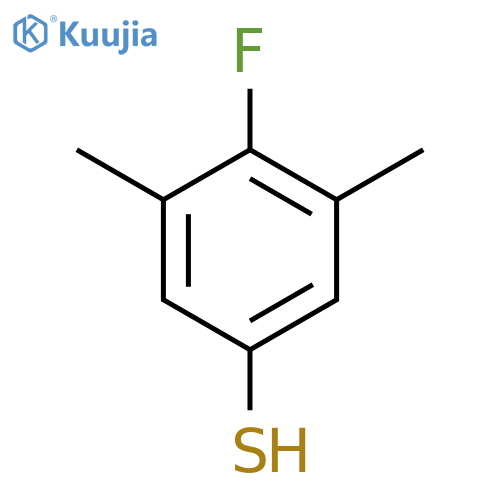

1443326-28-0 structure

商品名:3,5-Dimethyl-4-fluorothiophenol

CAS番号:1443326-28-0

MF:C8H9FS

メガワット:156.220464468002

MDL:MFCD23143125

CID:4789331

3,5-Dimethyl-4-fluorothiophenol 化学的及び物理的性質

名前と識別子

-

- 3,5-Dimethyl-4-fluorothiophenol

- 4-Fluoro-3,5-dimethylbenzenethiol

-

- MDL: MFCD23143125

- インチ: 1S/C8H9FS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3

- InChIKey: LXTXFUXEFFNJHF-UHFFFAOYSA-N

- ほほえんだ: SC1C=C(C)C(=C(C)C=1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 104

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 214.7±35.0 °C at 760 mmHg

- フラッシュポイント: 82.5±14.2 °C

- じょうきあつ: 0.2±0.4 mmHg at 25°C

3,5-Dimethyl-4-fluorothiophenol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,5-Dimethyl-4-fluorothiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009883-250mg |

3,5-Dimethyl-4-fluorothiophenol |

1443326-28-0 | 97% | 250mg |

504.00 USD | 2021-07-29 | |

| Alichem | A010009883-500mg |

3,5-Dimethyl-4-fluorothiophenol |

1443326-28-0 | 97% | 500mg |

798.70 USD | 2021-07-29 | |

| abcr | AB435060-1 g |

3,5-Dimethyl-4-fluorothiophenol; . |

1443326-28-0 | 1g |

€594.40 | 2023-06-16 | ||

| Alichem | A010009883-1g |

3,5-Dimethyl-4-fluorothiophenol |

1443326-28-0 | 97% | 1g |

1,564.50 USD | 2021-07-29 | |

| abcr | AB435060-5 g |

3,5-Dimethyl-4-fluorothiophenol; . |

1443326-28-0 | 5g |

€1373.40 | 2023-06-16 | ||

| abcr | AB435060-5g |

3,5-Dimethyl-4-fluorothiophenol; . |

1443326-28-0 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB435060-1g |

3,5-Dimethyl-4-fluorothiophenol; . |

1443326-28-0 | 1g |

€1621.70 | 2025-02-21 |

3,5-Dimethyl-4-fluorothiophenol 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1443326-28-0 (3,5-Dimethyl-4-fluorothiophenol) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443326-28-0)3,5-Dimethyl-4-fluorothiophenol

清らかである:99%

はかる:1g

価格 ($):961.0